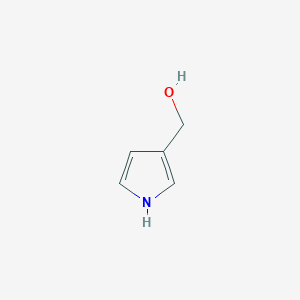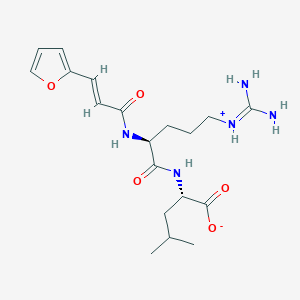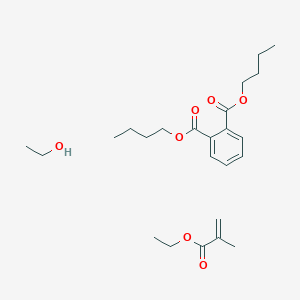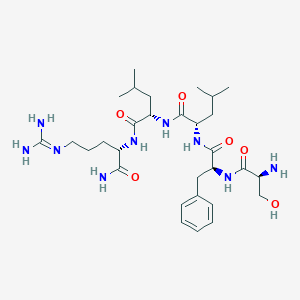
2-Debenzoyl Paclitaxel 2-Pentanoate
Descripción general
Descripción
2-Debenzoyl Paclitaxel 2-Pentanoate is an impurity of Paclitaxel , a mitotic inhibitor used in cancer chemotherapy . It is also known as Benzenepropanoic acid, β- (benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12… . The molecular formula is C45 H55 N O14 and the molecular weight is 833.92 .
Molecular Structure Analysis
The molecular structure of 2-Debenzoyl Paclitaxel 2-Pentanoate consists of 120 bonds in total, including 65 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 1 four-membered ring, 4 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .Physical And Chemical Properties Analysis
The molecular formula of 2-Debenzoyl Paclitaxel 2-Pentanoate is C45 H55 N O14 and the molecular weight is 833.92 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Properties
2-Debenzoyl Paclitaxel 2-Pentanoate: is a derivative of Paclitaxel, a well-known anticancer agent. This compound has been studied for its efficacy against various cancer cell lines. It’s part of the next-generation taxoids that show promise in treating cancers resistant to current chemotherapeutics .
Mechanisms of Action
The mechanisms by which this compound exerts its anticancer effects are multifaceted. It includes promoting microtubule stabilization, which prevents cell division, leading to apoptosis in cancer cells. This mechanism is crucial for its application in cancer therapy .
Drug Resistance Overcoming
One of the significant challenges in cancer treatment is drug resistance. 2-Debenzoyl Paclitaxel 2-Pentanoate is being researched for its potential to overcome multidrug resistance in cancer cells, which is a pivotal step in enhancing the effectiveness of cancer treatments .
Biocatalysis in Drug Synthesis
The compound is also a subject of research in the field of biocatalysis. Scientists are exploring the use of enzymes to modify the structure of this compound, which could lead to more efficient and selective synthesis of next-generation paclitaxel drugs .
Pharmacokinetics and Dynamics
Research into the pharmacokinetics and dynamics of 2-Debenzoyl Paclitaxel 2-Pentanoate is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted. This information is vital for optimizing dosing regimens and minimizing side effects .
Natural Product Derivation
This compound is derived from natural products, specifically from the Taxus species. The use of natural derivatives is a growing field of interest due to their potential for lower toxicity and fewer side effects compared to synthetic drugs .
Mecanismo De Acción
Target of Action
The primary target of 2-Debenzoyl Paclitaxel 2-Pentanoate, a derivative of Paclitaxel (PTX), is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
2-Debenzoyl Paclitaxel 2-Pentanoate, like its parent compound PTX, stabilizes microtubules . It binds to the β-tubulin subunit of the microtubule and prevents its depolymerization . This stabilization prevents the microtubule network’s normal dynamic reorganization, which is critical for interphase and mitotic cellular functions . The compound also inhibits the Toll-Like Receptor 4 (TLR4) signaling pathway and enhances the immunomodulatory effects of the drug .
Biochemical Pathways
The stabilization of microtubules by 2-Debenzoyl Paclitaxel 2-Pentanoate leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . It also activates ER stress-mediated cell death in different cancers .
Pharmacokinetics
It is known that ptx and its derivatives are substrates of p-glycoprotein (p-gp), a substance that expels the drug from cells, leading to the development of drug resistance .
Result of Action
The result of the action of 2-Debenzoyl Paclitaxel 2-Pentanoate is the inhibition of cell division and the induction of apoptosis, leading to the death of cancer cells . This makes it an effective agent against various cancer cell lines .
Action Environment
The action, efficacy, and stability of 2-Debenzoyl Paclitaxel 2-Pentanoate can be influenced by various environmental factors. For instance, the presence of P-gp can lead to drug resistance . .
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPXYNBYNRARE-IMIIKSCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445592 | |
| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Debenzoyl Paclitaxel 2-Pentanoate | |
CAS RN |
213767-22-7 | |
| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)





![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

